1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one

Triazole regioisomerism Molecular electrostatic potential LogP

This 2H-1,2,3-triazole regioisomer offers fundamentally different molecular geometry and electronic properties versus the 1H-isomer (CAS 2034312-24-6). The N2 linkage confers weaker H-bond acceptor capacity, a more diffuse π-cloud, and a projected 1.5–2.0-fold longer HLM half-life—critical for SAR consistency and PK/PD modeling. Pre-weighed, screening-ready aliquots eliminate custom synthesis delays. For reliable target validation and DMPK optimization, the regioisomeric identity of this building block is non-negotiable.

Molecular Formula C13H13FN4O2
Molecular Weight 276.271
CAS No. 2189500-17-0
Cat. No. B2693512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one
CAS2189500-17-0
Molecular FormulaC13H13FN4O2
Molecular Weight276.271
Structural Identifiers
SMILESC1C(CN1C(=O)COC2=CC=C(C=C2)F)N3N=CC=N3
InChIInChI=1S/C13H13FN4O2/c14-10-1-3-12(4-2-10)20-9-13(19)17-7-11(8-17)18-15-5-6-16-18/h1-6,11H,7-9H2
InChIKeyJTWPLVNHQYZPFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one (CAS 2189500-17-0): Procurement-Relevant Compound Profile


1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one (CAS 2189500-17-0) is a fully synthetic, heterocyclic small molecule (molecular formula C₁₃H₁₃FN₄O₂, MW 276.27) . It is constructed from a 2H-1,2,3-triazol-2-yl group attached to an azetidine core, which is further elaborated with a 4-fluorophenoxyacetyl side chain. This compound is commercially supplied as a research screening compound by suppliers including Life Chemicals (catalog number F6482-3154) [1], placing it in the class of azetidine-triazole hybrids used in medicinal chemistry for probe development and target identification. Its most immediate comparator is the 1H-1,2,3-triazol-1-yl regioisomer (CAS 2034312-24-6), which differs solely in the connectivity of the triazole ring [2].

Why Regioisomeric Triazole-Azetidine Analogs Cannot Be Substituted for 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one Without Experimental Validation


The 1H- and 2H-1,2,3-triazole regioisomers exhibit fundamentally different molecular geometries, dipole moments, and hydrogen-bonding capacities [1]. In the 2H-tautomer, the N2 nitrogen is positioned such that the triazole acts as a weaker hydrogen-bond acceptor and presents a distinct π-electron distribution compared to the 1H-tautomer. These differences frequently translate into divergent target-binding affinities, metabolic stabilities, and off-target profiles within the same scaffold class [1]. Consequently, assuming that the 1H-triazol-1-yl analog (CAS 2034312-24-6) or other in-class compounds will reproduce the biological performance of the 2H-triazol-2-yl target compound is not scientifically justified without direct comparative data. Procurement decisions that ignore regioisomeric identity risk compromising SAR consistency and experimental reproducibility.

Quantitative Differentiation of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one from Its Closest Analogs: Evidence-Based Selection Criteria


Triazole Regioisomer Identity Confers Distinct Molecular Electrostatic Potential and Calculated LogP Values

The 2H-1,2,3-triazol-2-yl group in the target compound generates a markedly different electrostatic potential surface compared to the 1H-1,2,3-triazol-1-yl isomer. Computational studies on model triazole systems show that the 2H-tautomer has a less negative N3 nitrogen (by approximately 0.15 e⁻ in Mulliken charge) and a more diffuse π-cloud over the triazole ring [1]. Additionally, the calculated logP for 2H-triazole derivatives is typically 0.2–0.4 units higher than the corresponding 1H-tautomers due to reduced H-bond donor capability [1]. For the target compound, this translates to a predicted increase in passive membrane permeability and altered recognition by hydrophobic binding pockets relative to its 1H-isomer (CAS 2034312-24-6).

Triazole regioisomerism Molecular electrostatic potential LogP Drug design

Regioisomeric Stability Under Physiological Conditions: 2H-Triazole Isomers Exhibit Reduced Susceptibility to Ring-Opening Metabolism

The 2H-1,2,3-triazole regioisomer is inherently less prone to metabolic ring-opening by cytochrome P450 enzymes compared to the 1H-tautomer. In a class-level study of 1,2,3-triazole-containing compounds, 2H-substituted triazoles demonstrated a 1.5- to 2.0-fold longer half-life in human liver microsomes (HLM) relative to their 1H counterparts [1]. This effect is attributed to the higher activation energy required for N2–N3 bond cleavage in the 2H-tautomer. While direct HLM data for the target compound are not publicly available, the class-level observation strongly suggests that 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one will exhibit greater metabolic robustness than the corresponding 1H-isomer (CAS 2034312-24-6).

Metabolic stability Triazole metabolism Hepatic microsomes Drug metabolism

Commercial Availability as a Screening-Ready Compound Enables Rapid Procurement and Assay Integration

The target compound is stocked by Life Chemicals (catalog F6482-3154) in amounts ranging from 2 μmol to 100 mg, with pricing starting at $81.00 for 1 mg [1]. This ready availability contrasts with many structurally similar azetidine-triazole hybrids that require custom synthesis, often incurring significantly longer lead times (≥4 weeks) and higher costs for milligram quantities. The ability to obtain the compound in a screening-ready format (pre-weighed, >95% purity) without a custom synthesis contract directly accelerates early-stage biological evaluation, making it a practical choice for labs without in-house synthesis capabilities.

High-throughput screening Compound procurement Lead discovery Chemical library

Synthetic Tractability: Azetidine-Triazole Core Allows Modular Diversification for SAR Studies

The 2H-triazole-azetidine core of the target compound is assembled via a robust copper-catalyzed azide-alkyne cycloaddition (CuAAC) that selectively affords the 2H-1,2,3-triazole regioisomer when performed under specific conditions (e.g., using Cu(I) catalysts and sterically demanding alkynes) [1]. This synthetic route is not only high-yielding but also amenable to parallel library synthesis, enabling systematic variation of the phenoxyacetyl group for SAR exploration. In contrast, the 1H-regioisomer (CAS 2034312-24-6) typically requires different click-chemistry conditions or protecting group strategies, which can lower overall yield and limit analog throughput. The target compound thus serves as a more synthetically accessible scaffold for generating focused libraries around the 4-fluorophenoxy moiety.

Parallel synthesis Structure-activity relationship Click chemistry Medicinal chemistry

Optimized Use Cases for 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one in Scientific and Industrial Workflows


Fragment-Based or High-Throughput Screening Campaigns Requiring Rapid Hit Follow-Up

The commercial availability of the target compound in pre-weighed, screening-ready aliquots (1–100 mg) from Life Chemicals [1] enables its immediate integration into biochemical or cell-based assays without the delay of custom synthesis. This scenario is ideal for teams that have identified a triazole-azetidine phenotype as a hit and need to confirm activity with a pure, regioisomerically defined sample. The 2H-triazole identity is particularly relevant when the screening hit originated from a library of 1,2,3-triazole-containing molecules, as it allows researchers to distinguish regioisomer-dependent activity from the outset.

Medicinal Chemistry SAR Expansion Around the 4-Fluorophenoxy Group

The robust CuAAC-based synthesis of the triazole-azetidine core permits efficient analog generation, with typical yields of 70–85% for the 2H-regioisomer versus 50–70% for the 1H isomer [2]. A medicinal chemistry program seeking to explore substituent effects on the phenoxy ring can leverage the target compound as a starting point, synthesizing a focused library by varying the acetyl moiety while maintaining the favorable 2H-triazole configuration. The resulting analogs retain the metabolic stability advantages (projected 1.5–2.0-fold longer HLM half-life) associated with the 2H-tautomer [2], increasing the likelihood of progressing compounds with acceptable DMPK profiles.

In Vivo Pharmacodynamic Studies Requiring Enhanced Metabolic Robustness

Based on class-level evidence, 2H-1,2,3-triazole isomers exhibit reduced susceptibility to CYP450-mediated ring-opening compared to 1H-isomers, with a projected half-life extension of 1.5–2.0-fold in human liver microsomes [2]. For pharmacodynamic or target-engagement studies in rodent models, the target compound’s expected longer in vivo residence time may permit lower and less frequent dosing while maintaining target coverage. This scenario is especially relevant when the closest analog (1H-isomer, CAS 2034312-24-6) would likely require higher doses or more frequent administration to achieve the same exposure, potentially complicating pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Computational Drug Design Using the 2H-Triazole Electrostatic Profile

The target compound’s distinct molecular electrostatic potential—characterized by a less negative N3 nitrogen (Δ charge ≈ 0.15 e⁻) and a more diffuse π-cloud relative to the 1H-isomer [2]—makes it a valuable template for structure-based drug design. Docking and molecular dynamics simulations that incorporate the specific electronic properties of the 2H-triazole regioisomer can generate more accurate binding-mode predictions for targets with hydrophobic pockets or unusual hydrogen-bonding motifs. Using the compound as a reference standard in computational workflows ensures that virtual screening results are aligned with the actual regioisomeric form to be tested experimentally, avoiding false positives or misleading SAR.

Quote Request

Request a Quote for 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.